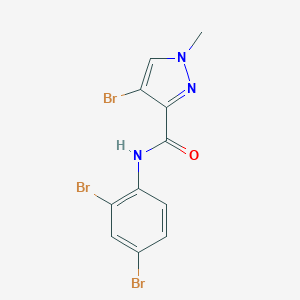
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that is known to modulate the circadian rhythm and improve metabolic function.
作用機序
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide works by binding to and activating the Rev-Erbα protein, which is a transcription factor that plays a key role in the regulation of the circadian rhythm and metabolic processes. When activated, Rev-Erbα binds to specific DNA sequences and regulates the expression of genes involved in these processes. By modulating the activity of Rev-Erbα, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide can improve metabolic function and regulate the circadian rhythm.
Biochemical and Physiological Effects
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. In mice, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to increase energy expenditure, reduce body weight, and improve glucose and lipid metabolism. In rats, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve endurance and reduce muscle damage after exercise. In addition, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to modulate the expression of genes involved in the regulation of the biological clock, which could have implications for the treatment of sleep disorders and jet lag.
実験室実験の利点と制限
One of the main advantages of 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide for lab experiments is its selectivity for Rev-Erbα, which allows for specific modulation of the circadian rhythm and metabolic processes. In addition, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed. However, one of the limitations of 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively short half-life, which requires frequent dosing in animal models.
将来の方向性
There are a number of potential future directions for research on 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective Rev-Erbα agonists that could have improved efficacy and safety profiles. In addition, further studies are needed to explore the potential applications of 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide in human metabolic disorders and circadian rhythm regulation. Finally, the development of novel delivery methods for 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide could improve its bioavailability and reduce the need for frequent dosing.
合成法
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 2,4-dibromobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then subjected to a series of reactions, including acetylation, reduction, and deprotection, to yield 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and circadian rhythm regulation. In sports, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve endurance and stamina by increasing the number of mitochondria in muscle cells, which results in increased energy production. In metabolic disorders such as obesity and type 2 diabetes, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve glucose and lipid metabolism by increasing the activity of genes involved in these processes. In circadian rhythm regulation, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to modulate the expression of genes involved in the regulation of the biological clock, which could have implications for the treatment of sleep disorders and jet lag.
特性
分子式 |
C11H8Br3N3O |
|---|---|
分子量 |
437.91 g/mol |
IUPAC名 |
4-bromo-N-(2,4-dibromophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8Br3N3O/c1-17-5-8(14)10(16-17)11(18)15-9-3-2-6(12)4-7(9)13/h2-5H,1H3,(H,15,18) |
InChIキー |
TUGRMCABOSGBRC-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br)Br |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)

![N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide](/img/structure/B280358.png)

![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)


![1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B280365.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)

![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)
